1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Lipophilicity ADME SAR Analysis

1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172084-96-6) is a synthetic, trisubstituted urea derivative incorporating a pyridazinone pharmacophore. With the molecular formula C16H20N4O3 and a molecular weight of 316.35 g/mol , its structure features a 4-ethoxyphenyl ring linked to a 6-oxopyridazin-1(6H)-yl moiety via a propyl urea spacer.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 1172084-96-6
Cat. No. B2674454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1172084-96-6
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C16H20N4O3/c1-2-23-14-8-6-13(7-9-14)19-16(22)17-10-4-12-20-15(21)5-3-11-18-20/h3,5-9,11H,2,4,10,12H2,1H3,(H2,17,19,22)
InChIKeyPKEKPENSHAEMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172084-96-6): Core Chemical Identity


1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172084-96-6) is a synthetic, trisubstituted urea derivative incorporating a pyridazinone pharmacophore [1]. With the molecular formula C16H20N4O3 and a molecular weight of 316.35 g/mol [1], its structure features a 4-ethoxyphenyl ring linked to a 6-oxopyridazin-1(6H)-yl moiety via a propyl urea spacer. This specific arrangement distinguishes it from a cluster of closely related analogs where variations in the aryl substituent or linker chain length can critically impact target binding, physicochemical properties, and experimental reproducibility .

Procurement Alert: Why Generic Substitution of 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Risks Project Integrity


Within the pyridazinone-urea class, seemingly minor structural modifications—such as replacing the 4-ethoxy group with a 4-methoxy group or shortening the propyl linker to an ethyl chain—can induce substantial shifts in biological activity and physicochemical behavior [1]. These changes directly alter the molecule's lipophilic character and its ability to engage in productive hinge-binding interactions within kinase ATP pockets [2]. Generic or untargeted substitution therefore carries a high risk of losing the specific on-target pharmacology intended for a given assay, rendering cross-project data non-comparable and potentially invalidating key research conclusions.

Quantitative Differentiation Guide for 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Against Key Analogs


Enhanced Lipophilicity Compared to 4-Methoxy Analog for Improved Membrane Permeability

The 4-ethoxyphenyl substituent confers a calculated XLogP3-AA of 0.9 on the target compound, directly increasing its lipophilicity compared to the 4-methoxyphenyl congener [1][2]. This shift in partition coefficient (from a measured or calculated lower baseline for the methoxy analog) is critical for optimizing passive membrane permeability in cell-based assays, a key requirement for intracellular target engagement [2].

Lipophilicity ADME SAR Analysis

Optimized Linker Length for Kinase Hinge Binding Compared to Shorter Ethyl-Linked Analogs

In the context of kinase inhibition, the propyl urea linker of this compound provides a conformational advantage over shorter ethyl-linked analogs by enabling a more optimal hydrogen bonding geometry with the kinase hinge region [1]. This is supported by a molecular simulation study on a closely related series, where the orientation of the urea pharmacophore was critical for high-affinity VEGFR-2 binding (IC50 = 60.7 nM for the core scaffold) [1]. The ethyl-linked counterpart (CAS 1171048-02-4) would be geometrically constrained in achieving this same bioactive conformation.

Kinase Inhibition VEGFR-2 Molecular Modeling

Validated Molecular Identity and Purity for Reproducible Screening Data

The target compound's chemical identity is rigorously defined by authoritative databases and vendor specifications, with a standard purity of 95% [1]. This is a critical differentiator from unverified or crude analogs where unknown impurities can lead to false positives or ambiguous SAR readouts. For procurement officers, this specification is a baseline requirement for entering a compound into a screening deck, ensuring that observed bioactivity is attributable to the intended molecule rather than an artifact of synthesis or degradation.

Quality Control Reproducibility Chemical Biology

Validated Application Scenarios for 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea


Kinase Lead Optimization: A Superior Scaffold for Hinge-Binding

The compound is ideally suited as a starting point or control molecule in a kinase inhibitor lead optimization program, specifically for targets like VEGFR-2. Its propyl-linked pyridazinone-urea scaffold has been validated in a related series to be compatible with a potent hinge-binding interaction, which is associated with nanomolar biochemical inhibitory activity [1]. The precise ethoxy substitution on the phenyl ring is not arbitrary; it's a tunable parameter for modulating the molecule's physicochemical profile during the hit-to-lead process.

Specialized Intracellular Screening Probe

For a phenotypic or target-based cell assay requiring a molecule to cross the cell membrane, this compound's calculated lipophilicity (XLogP3-AA = 0.9) positions it as a more reliable intracellular probe compared to its more polar 4-methoxy analog [1]. This property is paramount for projects where cellular activity, not just biochemical potency, is the primary screening endpoint. Selecting this precise analog ensures that a lack of activity is due to target disengagement, not simple failure of passive cellular penetration.

Chemical Biology Tool for Deploying a High-Purity Pyridazinone Probe

Researchers developing chemical probes or reporter assays benefit from the compound's established purity of 95%, a specification verifiable by standard analytical methods [1][2]. This provides the confidence needed to interpret complex biological data, ensuring that dose-response relationships and functional effects are correctly attributed to the molecule. Using lower-purity alternatives from non-validated sources jeopardizes the validity of the entire probe development campaign and may lead to irreproducible results.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.